molecular formula C16H21N5O3 B15121146 4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15121146
M. Wt: 331.37 g/mol
InChI Key: VERDSZAGEULQRS-UHFFFAOYSA-N
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Description

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multiple steps. One common method includes the reaction of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways that are crucial for cell proliferation and survival, making it effective in slowing down or stopping the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 4-(2-Aminoethyl)morpholine
  • 2,6-Diaminopurine

Uniqueness

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to its dual morpholine rings, which enhance its binding affinity and selectivity for certain kinases. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H21N5O3/c1-19-3-2-12-14(19)17-11-18-15(12)21-6-9-24-13(10-21)16(22)20-4-7-23-8-5-20/h2-3,11,13H,4-10H2,1H3

InChI Key

VERDSZAGEULQRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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